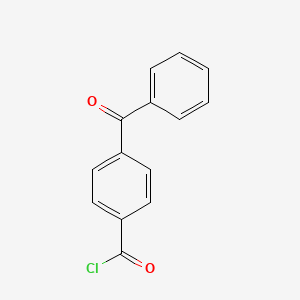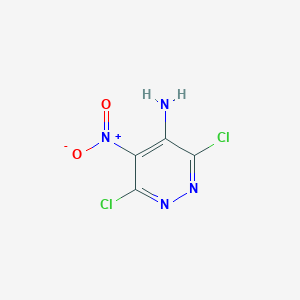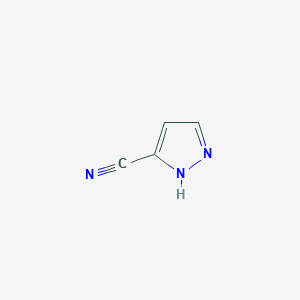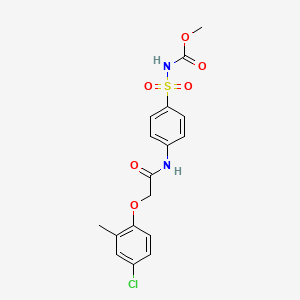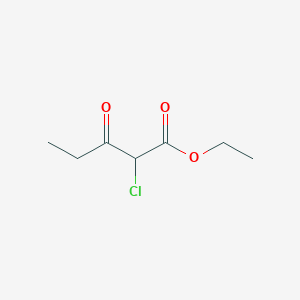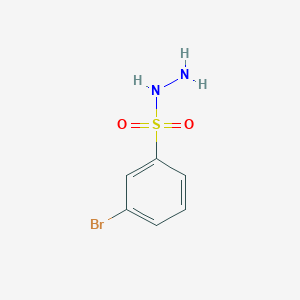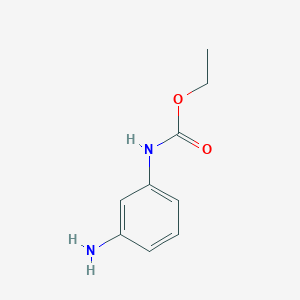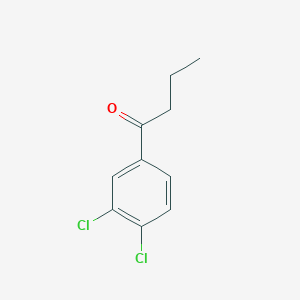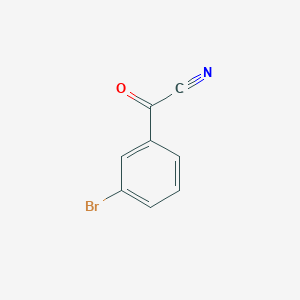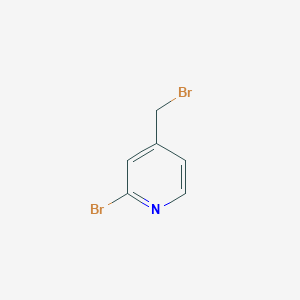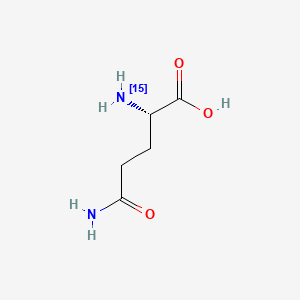
L-(2-15N)Glutamine
Descripción general
Descripción
This compound is widely used in scientific research due to its role in various metabolic processes and its ability to be tracked using nuclear magnetic resonance (NMR) spectroscopy . L-Glutamine is involved in numerous physiological functions, including serving as a carbon and nitrogen source for cells .
Mecanismo De Acción
Target of Action
L-(2-15N)Glutamine, also known as 2-15N-Glutamine, is a non-essential amino acid that is abundantly present throughout the body . It primarily targets cells involved in various metabolic processes . It acts as a fuel for the proliferation of lymphocytes and macrophages of the immune system, for intestinal tissue to maintain gut integrity, and for insulin production .
Mode of Action
This compound interacts with its targets by providing a source of carbons for oxidation . This interaction results in the release of energy, which is essential for various cellular functions .
Biochemical Pathways
This compound plays a significant role in many metabolic pathways. It contributes to the synthesis of proteins, peptides, purine, pyrimidine, nucleotides, nucleic acids, and is a major precursor of the neurotransmitter . It also provides carbons for oxidation in some cells .
Pharmacokinetics
The pharmacokinetics of this compound involves rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of this compound results in the provision of energy for various cellular functions . It also contributes to the maintenance of gut integrity, the proliferation of lymphocytes and macrophages of the immune system, and insulin production .
Análisis Bioquímico
Biochemical Properties
L-(2-15N)Glutamine plays a crucial role in numerous biochemical reactions. It serves as a nitrogen donor in the synthesis of nucleotides, amino acids, and other nitrogen-containing compounds. The compound interacts with several enzymes, including glutamine synthetase, which catalyzes the conversion of glutamate and ammonia to glutamine, and glutaminase, which hydrolyzes glutamine to glutamate and ammonia . These interactions are essential for maintaining nitrogen balance and supporting cellular functions.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is a key nutrient for rapidly proliferating cells, such as cancer cells, which rely on glutamine for energy production and biosynthesis . The compound affects cell signaling pathways, such as the mTOR pathway, which regulates cell growth and metabolism. Additionally, this compound modulates gene expression by providing nitrogen for the synthesis of nucleotides, which are essential for DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates glutamine transporters, facilitating its uptake into cells. Once inside the cell, this compound is involved in the synthesis of proteins, nucleotides, and other biomolecules. It also participates in the regulation of enzyme activity, such as the activation of glutaminase, which converts glutamine to glutamate and ammonia . These molecular interactions are critical for maintaining cellular homeostasis and supporting metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including continuous support for protein synthesis and nitrogen metabolism . Its stability and efficacy may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can lead to toxic effects, such as ammonia accumulation and metabolic imbalances . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects. Careful dosage optimization is essential to avoid adverse effects and ensure the compound’s efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of nucleotides, amino acids, and other nitrogen-containing compounds. It interacts with enzymes such as glutamine synthetase and glutaminase, which play key roles in nitrogen metabolism . The compound also affects metabolic flux by providing a source of nitrogen for various biosynthetic processes, influencing metabolite levels and supporting cellular functions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can be utilized for various biochemical processes . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. Its localization and accumulation within cells are critical for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it participates in various metabolic processes. It can also be transported to specific organelles, such as mitochondria, where it supports energy production and biosynthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, influencing its activity and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-(2-15N)Glutamine can be synthesized through the transamination of glutamate catalyzed by glutamine synthetase . The process involves the incorporation of nitrogen-15 into the amide group of glutamine. This isotopic labeling is achieved using nitrogen-15 enriched ammonia or other nitrogen-15 containing precursors .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes. The method includes the preparation of fermentation liquid, followed by ion exchange, crystallization, decoloration, and impurity removal . This process ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-(2-15N)Glutamine undergoes various chemical reactions, including:
Oxidation: L-Glutamine can be oxidized to form glutamate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amide group of L-Glutamine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as ammonia or amines.
Major Products
The major products formed from these reactions include glutamate, various substituted amides, and other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
L-(2-15N)Glutamine is extensively used in scientific research due to its versatility and importance in various fields:
Comparación Con Compuestos Similares
L-(2-15N)Glutamine can be compared with other isotopically labeled amino acids:
L-Glutamine-13C5,15N2:
L-Glutamine-(amine-15N): Labeled specifically at the amine group, used for targeted studies of amine group interactions.
L-Glutamic acid-15N: Another nitrogen-15 labeled compound, used to study glutamate metabolism.
This compound is unique due to its specific labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.
Propiedades
IUPAC Name |
(2S)-5-amino-2-(15N)azanyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-OGWWSMAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472740 | |
| Record name | L-(N~2~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80143-57-3 | |
| Record name | Glutamine 2-N-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080143573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(N~2~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUTAMINE 2-N-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905V50H511 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


